molecular formula C13H14BrFN2O2 B7679994 2-[(2-Bromo-4-fluoro-6-methylphenoxy)methyl]-5-propan-2-yl-1,3,4-oxadiazole

2-[(2-Bromo-4-fluoro-6-methylphenoxy)methyl]-5-propan-2-yl-1,3,4-oxadiazole

Cat. No.: B7679994
M. Wt: 329.16 g/mol
InChI Key: OIPAVKKDEVKEJB-UHFFFAOYSA-N
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Description

2-[(2-Bromo-4-fluoro-6-methylphenoxy)methyl]-5-propan-2-yl-1,3,4-oxadiazole is a chemical compound that has gained significant attention in recent years due to its potential therapeutic applications. This compound belongs to the oxadiazole family of compounds and has been studied extensively for its biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 2-[(2-Bromo-4-fluoro-6-methylphenoxy)methyl]-5-propan-2-yl-1,3,4-oxadiazole is not fully understood. However, it is believed that this compound exerts its antitumor activity by inducing apoptosis in cancer cells. It has also been suggested that this compound may inhibit the activity of certain enzymes involved in the growth and proliferation of cancer cells. The anti-inflammatory activity of this compound is believed to be due to its ability to inhibit the production of inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been shown to exhibit several biochemical and physiological effects. In vitro studies have shown that this compound can induce apoptosis in cancer cells by activating the caspase pathway. It has also been shown to inhibit the activity of certain enzymes involved in the growth and proliferation of cancer cells. In animal models, this compound has been shown to exhibit anti-inflammatory activity by inhibiting the production of inflammatory cytokines. Additionally, this compound has been shown to exhibit antimicrobial activity against several bacterial strains.

Advantages and Limitations for Lab Experiments

The advantages of using 2-[(2-Bromo-4-fluoro-6-methylphenoxy)methyl]-5-propan-2-yl-1,3,4-oxadiazole in lab experiments include its high purity and yield, as well as its potential therapeutic applications. Additionally, this compound has been studied extensively, and its mechanism of action and biochemical and physiological effects have been well characterized. However, one limitation of using this compound in lab experiments is its potential toxicity, as it has been shown to exhibit cytotoxic effects in some cell lines.

Future Directions

There are several future directions for the study of 2-[(2-Bromo-4-fluoro-6-methylphenoxy)methyl]-5-propan-2-yl-1,3,4-oxadiazole. One potential direction is the development of this compound as a potential anticancer agent. Further studies are needed to fully understand the mechanism of action of this compound and to optimize its therapeutic potential. Additionally, this compound could be studied further for its potential use as an anti-inflammatory and antimicrobial agent. Further studies are also needed to fully understand the toxicity profile of this compound and to determine its safety for use in humans.
In conclusion, this compound is a chemical compound that has gained significant attention for its potential therapeutic applications. This compound has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential use as an anticancer, anti-inflammatory, and antimicrobial agent. Further studies are needed to fully understand the therapeutic potential and toxicity profile of this compound.

Synthesis Methods

The synthesis of 2-[(2-Bromo-4-fluoro-6-methylphenoxy)methyl]-5-propan-2-yl-1,3,4-oxadiazole involves the reaction of 2-bromo-4-fluoro-6-methylphenol with chloromethyl methyl ether in the presence of potassium carbonate. The resulting product is then reacted with propylene oxide to obtain the final product. This synthesis method has been reported in several research articles and has been optimized to yield high purity and yield of the final product.

Scientific Research Applications

2-[(2-Bromo-4-fluoro-6-methylphenoxy)methyl]-5-propan-2-yl-1,3,4-oxadiazole has been studied extensively for its potential therapeutic applications. It has been shown to exhibit antitumor activity against several cancer cell lines, including breast cancer, lung cancer, and prostate cancer. This compound has also been studied for its potential use as an anti-inflammatory agent and has shown promising results in animal models. Additionally, this compound has been studied for its potential use as an antimicrobial agent, as it has been shown to exhibit activity against several bacterial strains.

Properties

IUPAC Name

2-[(2-bromo-4-fluoro-6-methylphenoxy)methyl]-5-propan-2-yl-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrFN2O2/c1-7(2)13-17-16-11(19-13)6-18-12-8(3)4-9(15)5-10(12)14/h4-5,7H,6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIPAVKKDEVKEJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OCC2=NN=C(O2)C(C)C)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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